N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of “N-(5-chloro-2-methoxyphenyl)butanamide” involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.
Molecular Structure Analysis
The molecular structure of a similar compound, “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester”, contains a total of 47 bonds. There are 23 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 ether (aromatic) .
Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
Physical and Chemical Properties Analysis
“N-(5-Chloro-2-methoxyphenyl)methanesulfonamide” has a molecular formula of C8H10ClNO3S, an average mass of 235.688 Da, and a monoisotopic mass of 235.006989 Da . Its density is 1.4±0.1 g/cm3, boiling point is 350.0±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .
Scientific Research Applications
Antimicrobial and Anticancer Potential
Research on compounds structurally related to N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide has highlighted significant antimicrobial and anticancer potentials. For instance, derivatives involving the morpholino group and similar core structures have been synthesized and evaluated for their biological activities. These compounds, through various synthetic pathways, have shown to possess distinct inhibitory capacities against a range of cancer cell lines, demonstrating the critical role of the structural elements in mediating biological efficacy.
Patel and Patel (2010) synthesized fluoroquinolone-based compounds, reflecting on the potential of such structures to exert antimicrobial effects (Patel & Patel, 2010). Similarly, compounds synthesized by Lu et al. (2021) and Ji et al. (2018) have been recognized for their antiproliferative activity against cancer cell lines, indicating the therapeutic applications of morpholino-pyridazine derivatives in oncology (Lu et al., 2021; Ji et al., 2018).
Synthesis and Characterization
The synthesis and characterization of morpholino-pyridazine derivatives and related structures have been extensively studied, revealing insights into their chemical properties and potential as medicinal compounds. The work by Hassan et al. (2014) on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives underscores the importance of structural innovation in developing new therapeutic agents (Hassan et al., 2014).
Potential for Topical Pulmonary Administration
Villetti et al. (2015) detailed the preclinical pharmacology of CHF6001, a novel phosphodiesterase 4 inhibitor with potential for topical pulmonary administration. This research exemplifies the diverse applications of morpholino derivatives in treating pulmonary diseases through inhalation, offering a new avenue for drug delivery and therapeutic intervention (Villetti et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Mode of Action
This interaction could potentially inhibit the activity of the kinase, thereby affecting the cell’s response to DNA damage .
Biochemical Pathways
The compound’s interaction with the Serine/threonine-protein kinase Chk1 affects the cell cycle regulation pathway . By inhibiting the activity of this kinase, the compound can disrupt the normal progression of the cell cycle, particularly in response to DNA damage .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Serine/threonine-protein kinase Chk1. By inhibiting this kinase, the compound can disrupt the cell cycle, potentially leading to cell death or preventing the proliferation of damaged cells .
Safety and Hazards
For “5-Chloro-2-methoxyphenylboronic acid”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If on skin, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if the person feels unwell .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-4-2-11(17)10-13(14)18-16(22)12-3-5-15(20-19-12)21-6-8-24-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAALMNXYFXLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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